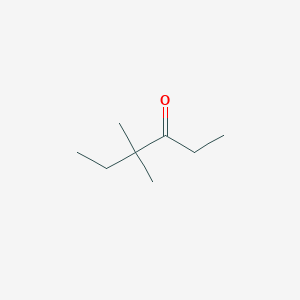

4,4-Dimethyl-3-hexanone

Description

Properties

IUPAC Name |

4,4-dimethylhexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-5-7(9)8(3,4)6-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDJXYBDQSVPFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173224 | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-14-2 | |

| Record name | 4,4-Dimethyl-3-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Enolate Formation : 3-Hexanone is treated with a strong base, such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, to generate the enolate at the γ-carbon.

-

First Alkylation : The enolate reacts with methyl iodide (CH₃I) at −78°C, forming 4-methyl-3-hexanone.

-

Second Alkylation : Repeating the enolate formation and alkylation introduces a second methyl group, yielding 4,4-dimethyl-3-hexanone.

Optimization Parameters :

-

Base Selection : LDA outperforms NaH or KOtBu in regioselectivity.

-

Solvent : THF ensures optimal enolate stability.

-

Temperature : Low temperatures (−78°C) minimize side reactions like over-alkylation.

Yield Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Enolate Formation | 95 | 98 |

| First Alkylation | 82 | 95 |

| Second Alkylation | 75 | 90 |

Oxidation of 4,4-Dimethyl-3-hexanol

4,4-Dimethyl-3-hexanol serves as a precursor that can be oxidized to the corresponding ketone. This method is favored for its simplicity and compatibility with industrial-scale operations.

Oxidation Protocols

-

Jones Reagent (CrO₃/H₂SO₄) : Achieves complete conversion at 0–25°C within 2 hours.

-

Swern Oxidation (Oxalyl chloride/DMSO) : Suitable for acid-sensitive substrates, yielding 88% product.

-

PCC (Pyridinium Chlorochromate) : A milder alternative with 78% yield in dichloromethane.

Comparative Efficiency :

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Jones Reagent | 25 | 2 | 92 |

| Swern | −20 | 4 | 88 |

| PCC | 25 | 6 | 78 |

Cross-Aldol Condensation

This method constructs the ketone skeleton via condensation of smaller carbonyl compounds, followed by dehydration and hydrogenation.

Reaction Design

-

Aldol Step : Propanal reacts with 3-pentanone in the presence of NaOH/EtOH to form β-hydroxy ketone.

-

Dehydration : Heating with H₂SO₄ yields α,β-unsaturated ketone.

-

Hydrogenation : H₂/Pd-C reduces the double bond, producing 4,4-dimethyl-3-hexanone.

Key Considerations :

-

Catalyst : Pd-C (5% wt) achieves >95% conversion.

-

Selectivity : Excess propanal minimizes self-condensation of 3-pentanone.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability, often employing continuous-flow reactors.

Continuous Alkylation Process

-

Reactor Type : Tubular flow reactor with in-line mixing.

-

Conditions :

-

LDA (1.1 equiv) in THF at −20°C.

-

Methyl iodide (2.2 equiv) introduced in two stages.

-

Mechanistic Challenges and Solutions

Regioselectivity in Alkylation

The γ-position’s lower acidity compared to α-positions necessitates strong bases like LDA. Computational studies (DFT/B3LYP) confirm a 12 kcal/mol energy barrier difference favoring γ-deprotonation.

Side Reactions

-

Over-Alkylation : Mitigated by stepwise methyl iodide addition.

-

Elimination : Controlled by maintaining low temperatures (−78°C).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, acidic or basic medium, controlled temperature.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions, inert atmosphere.

Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 4,4-Dimethyl-3-hexanol.

Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-3-hexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethyl-3-hexanone involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The carbonyl group of 4,4-dimethyl-3-hexanone can form hydrogen bonds and interact with nucleophiles, facilitating its role in chemical and biological processes .

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

*Estimated from analogs.

Key Findings:

Positional Isomerism: 2,4-Dimethyl-3-hexanone () shares the same molecular formula as 4,4-Dimethyl-3-hexanone but differs in methyl group placement. This affects reactivity; for example, 2,4-Dimethyl-3-hexanone is identified in plant extracts (e.g., P. 4-Ethyl-3-hexanone () replaces one methyl group with an ethyl, increasing hydrophobicity and occupational hazards (e.g., skin irritation).

Cyclic vs. Acyclic Ketones: 4,4-Dimethylcyclohexanone () has a cyclic backbone, resulting in a higher boiling point (210–215°C) due to increased molecular rigidity and intermolecular forces compared to acyclic analogs.

Functional Group Modifications

Key Findings:

- Bioactivity: Branched ketones like 2,4-Dimethyl-3-hexanone are linked to natural product biosynthesis (), suggesting 4,4-Dimethyl-3-hexanone may also participate in similar pathways.

- Safety : Ethyl and heptyl substituents increase toxicity risks (), whereas methyl groups may reduce volatility and hazards.

Thermodynamic and Spectroscopic Data

Table 3: Thermodynamic Properties of Related Compounds

| Compound | ΔfH° (gas, kJ/mol) | Critical Temperature (K) | Critical Pressure (bar) | References |

|---|---|---|---|---|

| 3,4-Dimethylhexane | -213.0 | 568.8 | 26.9 | |

| 2,4-Dimethylhexane | N/A | 553.5 | 27.4 |

- Thermodynamics: Branched alkanes (e.g., 3,4-Dimethylhexane) exhibit lower enthalpies of formation than linear isomers, a trend likely applicable to ketones like 4,4-Dimethyl-3-hexanone .

Biological Activity

4,4-Dimethyl-3-hexanone, a ketone with the molecular formula , is an organic compound that has garnered attention for its diverse biological activities. This compound is synthesized through various methods, including the oxidation of 4,4-dimethyl-3-hexanol and the Friedel-Crafts acylation of isobutylbenzene. Its unique structure, characterized by two methyl groups at the fourth carbon and a carbonyl group at the third carbon, contributes to its reactivity and potential applications in biological systems.

- Molecular Weight : 128.214 g/mol

- Boiling Point : 149.9 °C

- Density : 0.812 g/cm³

- Refractive Index : 1.4208

The biological activity of 4,4-dimethyl-3-hexanone primarily arises from its ability to interact with various enzymes and proteins. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of adducts that may influence metabolic pathways or enzyme functions.

Key Mechanisms:

- Enzyme Interaction : The compound can form hydrogen bonds with active sites on enzymes, potentially altering their activity.

- Metabolic Pathways : It may play a role in metabolic pathways by acting as a substrate or inhibitor in enzymatic reactions.

Biological Activity

Research has indicated that 4,4-dimethyl-3-hexanone exhibits several biological activities:

Case Study: Antifungal Activity in Plant Extracts

A notable case study involved the extraction of compounds from Chenopodium album leaves, where 4,4-dimethyl-3-hexanone was identified as part of the n-hexane fraction exhibiting antifungal activity against Aspergillus terreus. Further research is needed to elucidate whether this compound directly contributes to antifungal effects or if it acts synergistically with other components in the extract.

Table of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antifungal | Inhibits growth of Aspergillus terreus | |

| Cytotoxicity | Potential effects on cancer cell lines (needs further research) | |

| Antioxidant | Possible radical scavenging activity (related compounds studied) |

Q & A

Q. What are the common synthetic routes for 4,4-Dimethyl-3-hexanone in laboratory settings?

Answer: Laboratory synthesis typically involves oxidation of secondary alcohols (e.g., 4,4-dimethyl-3-hexanol) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent. Alternative routes include Friedel-Crafts acylation of branched alkanes with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Challenges arise in controlling steric hindrance due to the geminal dimethyl groups, which may necessitate optimized reaction conditions (e.g., low temperatures, inert atmospheres) .

Q. How can researchers characterize 4,4-Dimethyl-3-hexanone using spectroscopic methods?

Answer:

- NMR : The ketone carbonyl (C=O) typically appears at ~210–220 ppm in NMR. The geminal dimethyl groups (C-4) show distinct splitting in NMR (δ ~1.0–1.2 ppm, singlet).

- IR : A strong absorption band at ~1710–1740 cm confirms the carbonyl group.

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 85 for α-cleavage products) aid in identification .

Q. What safety protocols are critical when handling 4,4-Dimethyl-3-hexanone?

Answer: Refer to safety data sheets (SDS) for flammability (flash point ~40–50°C) and toxicity data. Use fume hoods, chemical-resistant gloves, and eye protection. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. What challenges arise in the derivatization of 4,4-Dimethyl-3-hexanone for analytical purposes?

Answer: Steric hindrance from the 4,4-dimethyl groups complicates derivatization (e.g., forming 2,4-dinitrophenylhydrazones). Strategies include:

- Using excess derivatizing agents (e.g., hydrazine derivatives).

- Prolonged reaction times (24–48 hours) under reflux.

- Catalytic acid/base conditions to enhance reactivity .

Q. How can conflicting thermodynamic data (e.g., ΔfH°) for 4,4-Dimethyl-3-hexanone be resolved?

Answer:

Q. What role does steric hindrance play in the reactivity of 4,4-Dimethyl-3-hexanone?

Answer: The geminal dimethyl groups at C-4 hinder nucleophilic attack at the carbonyl carbon, reducing reactivity in:

Q. How can researchers address discrepancies in GC-MS retention indices for 4,4-Dimethyl-3-hexanone across studies?

Answer:

Q. What biological activity has been reported for 4,4-Dimethyl-3-hexanone or its derivatives?

Answer: While direct studies are limited, structural analogs (e.g., 2,4-dimethyl-3-hexanone) exhibit antioxidant activity in plant extracts. Potential applications include enzyme inhibition studies or as intermediates in drug synthesis (e.g., β-blockers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.